3-Chloro-4-fluorophenylsulfonyl Substitution Pattern Confers Distinct Binding Characteristics vs. Mono-Fluorinated Analogs
In N-arylsulfonylproline-based bradykinin B2 receptor antagonists, the 3-chloro-4-fluorophenylsulfonyl substitution pattern is directly employed in optimized human-active compounds, whereas earlier mono-substituted analogs showed species-selectivity limitations . The lead bradyzide analog (bearing a 2-nitrophenylthiosemicarbazide moiety) exhibited a Ki of 0.5 ± 0.2 nM at rodent B2 receptors but substantially reduced affinity at human B2 receptors (Ki ~7.5 nM, representing a ~15-fold loss in binding affinity upon human receptor screening) . Subsequent optimization incorporating the 3-chloro-4-fluorophenylsulfonyl motif in compound 19c (with a dibenzosuberane pharmacophore) yielded Ki values of 0.79-253 nM at human B2 receptors and demonstrated oral efficacy with ED50 values of 0.027 μmol/kg (FCA-induced hyperalgesia) and 0.32 μmol/kg (turpentine-induced hyperalgesia) in rodents . This substitution pattern contributes to balanced human/rodent receptor cross-reactivity, which earlier mono-substituted analogs lacked.
| Evidence Dimension | Receptor binding affinity (Ki) and in vivo efficacy (ED50) |
|---|---|
| Target Compound Data | Human B2 receptor Ki range: 0.79-253 nM (for 3-chloro-4-fluorophenyl-containing analog 19c); ED50: 0.027 μmol/kg (FCA model), 0.32 μmol/kg (turpentine model) |
| Comparator Or Baseline | Bradyzide (S)-4 (2-nitrophenylthiosemicarbazide analog): rodent B2 Ki = 0.5 ± 0.2 nM; human B2 Ki ~7.5 nM (~15-fold reduced affinity); ED50 = 0.84 μmol/kg (FCA model) |
| Quantified Difference | Human B2 receptor cross-reactivity restored (19c: Ki 0.79-253 nM human vs. bradyzide ~7.5 nM human); in vivo potency improved ~31-fold (ED50 0.027 vs. 0.84 μmol/kg) in FCA hyperalgesia model |
| Conditions | NG108-15 cells (rodent B2 receptor), Cos-7 cells (human B2 receptor); FCA-induced and turpentine-induced mechanical hyperalgesia in rats (oral administration) |
Why This Matters
This halogenation pattern is associated with human-relevant receptor pharmacology, distinguishing it from rodent-selective predecessors and supporting selection for translational research programs.
